An In-depth Technical Guide to 3-Methyl-4-nitropyridine
An In-depth Technical Guide to 3-Methyl-4-nitropyridine
CAS Number: 1678-53-1
This technical guide provides a comprehensive overview of 3-Methyl-4-nitropyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3-Methyl-4-nitropyridine
| Property | Value | Source |
| CAS Number | 1678-53-1 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| IUPAC Name | 3-methyl-4-nitropyridine | [1] |
| Appearance | Deliquescent crystals | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (Computed) | Data available in IUPAC Digitized pKa Dataset | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Methyl-4-nitropyridine. While complete experimental spectra are not widely published, data for the closely related N-oxide and parent compounds are available for comparison.
Table 2: Spectroscopic Data for 3-Methyl-4-nitropyridine and Related Compounds
| Spectrum Type | Data for 3-Methyl-4-nitropyridine | Data for 3-Methyl-4-nitropyridine N-oxide |
| ¹H NMR | No experimental data found. | Available |
| ¹³C NMR | No experimental data found. | Available |
| Mass Spectrum | No experimental data found. | Available |
| IR Spectrum | No experimental data found. | Available |
Synthesis of 3-Methyl-4-nitropyridine
The synthesis of 3-Methyl-4-nitropyridine can be achieved through a two-step process starting from 3-methylpyridine (3-picoline). The first step involves the N-oxidation of 3-methylpyridine, followed by nitration to yield 3-methyl-4-nitropyridine N-oxide. The final step is the deoxygenation of the N-oxide to afford the target compound.
Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine N-oxide
This protocol is adapted from established procedures for the synthesis of pyridine N-oxides.[3]
Step 1: N-Oxidation of 3-Methylpyridine
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To a solution of 3-methylpyridine in glacial acetic acid, add 30% hydrogen peroxide.
-
Heat the mixture at 70-80°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylpyridine N-oxide.
-
Purify the product by distillation or recrystallization.
Step 2: Nitration of 3-Methylpyridine N-oxide
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Add 3-methylpyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5°C).
-
Slowly warm the mixture to room temperature and then heat to around 100°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid, wash with water, and dry to obtain 3-methyl-4-nitropyridine N-oxide.
Experimental Protocol: Deoxygenation of 3-Methyl-4-nitropyridine N-oxide
This protocol is a general method for the deoxygenation of pyridine N-oxides.[4][5]
-
Dissolve 3-methyl-4-nitropyridine N-oxide in a suitable solvent (e.g., acetonitrile).
-
Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Add a reducing agent, such as triethylamine, which also acts as a base.
-
Heat the mixture under reflux or using microwave irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 3-methyl-4-nitropyridine.
Applications in Drug Development
3-Methyl-4-nitropyridine is a valuable intermediate in the synthesis of biologically active molecules, particularly as a precursor to 4-amino-3-methylpyridine derivatives. These derivatives are key scaffolds for inhibitors of important protein kinases such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK-3).[6]
Role in the Synthesis of JAK2 and GSK-3 Inhibitors
The nitro group of 3-methyl-4-nitropyridine can be readily reduced to an amino group, yielding 4-amino-3-methylpyridine. This amine serves as a crucial building block for constructing more complex molecules that can selectively bind to the ATP-binding site of kinases like JAK2 and GSK-3.
-
JAK2 Inhibitors: The JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Inhibitors of JAK2 are therefore important therapeutic agents. The 4-amino-3-methylpyridine core can be elaborated with other functionalities to create potent and selective JAK2 inhibitors.
-
GSK-3 Inhibitors: GSK-3 is a key enzyme in numerous cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[7][8][9] The 4-amino-3-methylpyridine scaffold is a common feature in many reported GSK-3 inhibitors.
Synthetic Workflow: From 3-Methyl-4-nitropyridine to a Kinase Inhibitor Scaffold
The following diagram illustrates a general synthetic workflow for the conversion of 3-Methyl-4-nitropyridine into a core scaffold used in the development of JAK2 and GSK-3 inhibitors.
Caption: Synthetic workflow from 3-methylpyridine to a kinase inhibitor scaffold.
Safety and Handling
3-Methyl-4-nitropyridine is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Table 3: GHS Hazard Statements for 3-Methyl-4-nitropyridine
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
3-Methyl-4-nitropyridine is a synthetically versatile intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. This guide provides essential technical information to aid researchers in its synthesis, characterization, and application. Further research into its experimental properties and the development of more direct synthetic routes will enhance its utility in medicinal chemistry.
References
- 1. 3-Methyl-4-nitropyridine | C6H6N2O2 | CID 818233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 5. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 6. 3-Methyl-4-nitropyridine|Research Chemical & Intermediate [benchchem.com]
- 7. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]


